N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide
Description
N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core modified with a methylsulfonyl group at the 8-position and a 3-(pyridin-2-yloxy)benzamide substituent at the 3-position. The compound’s structure combines a rigid bicyclic framework with polar sulfonyl and benzamide groups, making it a candidate for modulating biological targets such as kinases or G protein-coupled receptors (GPCRs).
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-pyridin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-28(25,26)23-16-8-9-17(23)13-15(12-16)22-20(24)14-5-4-6-18(11-14)27-19-7-2-3-10-21-19/h2-7,10-11,15-17H,8-9,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWGBKMXIHBGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. The unique structural features of this compound suggest various mechanisms of action that may be explored for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉N₃O₃S, with a molecular weight of approximately 287.36 g/mol. Its structure comprises a bicyclic framework, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₃S |
| Molecular Weight | 287.36 g/mol |
| Bicyclic Framework | 8-Azabicyclo[3.2.1]octane |
| Functional Groups | Methylsulfonyl, Amide |
Biological Activity
Research indicates that the biological activity of this compound is influenced by its structural components, particularly the bicyclic framework and functional groups.
Pharmacological Applications
- Kappa Opioid Receptor Antagonism : Studies have shown that compounds similar to this compound exhibit selective antagonism at kappa opioid receptors (KOR). This activity has implications for pain management and the treatment of mood disorders .
- Neuropharmacological Effects : The compound's structural similarities to other neuroactive agents suggest potential applications in treating neurological disorders. Modifications in the bicyclic structure can significantly alter its interaction with neurotransmitter systems, leading to varying pharmacological effects.
- Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
Case Studies
Several studies have explored the structure-activity relationship (SAR) of related compounds, providing insights into how modifications can enhance biological efficacy:
- SAR Development : A series of analogs were developed based on the 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide framework, demonstrating improved selectivity and potency at KORs through strategic substitutions on the benzamide moiety .
The mechanisms through which this compound exerts its effects may include:
- Receptor Binding : The compound likely interacts with various receptors in the central nervous system, modulating neurotransmitter release and signaling pathways.
- Enzymatic Inhibition : Potential inhibition of enzymes involved in inflammatory pathways could contribute to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, pharmacological profiles, and synthetic strategies.
Structural Analogs of 8-Azabicyclo[3.2.1]octane Derivatives
Key Structural Features for Comparison :
- 8-Position Substituent : Methylsulfonyl vs. other sulfonamides or alkyl groups.
- 3-Position Substituent : 3-(Pyridin-2-yloxy)benzamide vs. other benzamides or heterocycles.
Pharmacological and Physicochemical Comparisons
Methylsulfonyl vs. Other Sulfonamides :
- The methylsulfonyl group in the target compound may enhance metabolic stability compared to bulkier sulfonamides (e.g., pyrazole sulfonyl in ), but could reduce binding affinity due to decreased hydrophobic interactions.
- In HIV-1 inhibitors (e.g., 8b4 ), a methylsulfonyl-benzyl group at the 8-position improved antiviral potency (EC₅₀: 0.02 µM), suggesting that sulfonyl electronics and steric bulk are critical for target engagement.
- 3-(Pyridin-2-yloxy)benzamide vs. This may enhance selectivity for kinases or GPCRs requiring polar interactions. Analogs with thienopyrimidine-amino linkers (e.g., 8b3 ) demonstrated nanomolar activity against HIV-1, highlighting the importance of extended aromatic systems for viral inhibition.
Physicochemical and ADME Properties
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and stereochemical purity?
- Methodological Answer :
- Key Parameters : Reaction temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (e.g., dichloromethane for amide coupling), and pH control (e.g., neutral conditions for sulfonyl group stability) are critical .
- Stereochemical Control : Use chiral catalysts or resolved intermediates (e.g., 8-azabicyclo[3.2.1]octane derivatives) to ensure proper configuration .
- Analytical Validation : Employ HPLC (reversed-phase C18 columns) and ¹H/¹³C NMR (δ 2.5–3.5 ppm for methylsulfonyl protons) to confirm purity and stereochemistry .
Q. What structural features contribute to its biological activity in preliminary screening assays?
- Methodological Answer :
- Core Framework : The 8-azabicyclo[3.2.1]octane scaffold enhances rigidity, potentially improving receptor binding. Methylsulfonyl at N8 increases metabolic stability .
- Functional Groups : The pyridin-2-yloxybenzamide moiety may engage in hydrogen bonding or π-π stacking with target proteins .
- Initial Assays : Screen against panels (e.g., kinase or GPCR assays) using fluorescence polarization or SPR to identify hit targets .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
Advanced Research Questions
Q. How do substituent modifications on the azabicyclo core affect structure-activity relationships (SAR)?
- Methodological Answer :
- Systematic Derivative Synthesis : Replace methylsulfonyl with carbamates or halogens (e.g., Cl, F) to probe steric/electronic effects .
- Biological Testing : Compare IC₅₀ values in functional assays (e.g., 5HT₃ receptor antagonism) to identify critical substituents .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with receptors like 5HT₃ or dopamine transporters .
Q. How can contradictory data between in vitro and ex vivo models be resolved?
- Methodological Answer :
- Assay Validation : Cross-validate receptor binding (radioligand displacement with [³H]-LY278584 ) and functional responses (e.g., guinea pig ileum contraction ).
- Pharmacokinetic Profiling : Measure plasma protein binding and CNS penetration (logP ≈ 2.5) to explain discrepancies in tissue-specific activity .
- Metabolite Identification : Use LC-MS/MS to detect unstable metabolites that may interfere in ex vivo models .
Q. What advanced strategies are used to elucidate its mechanism of action in neuropharmacological contexts?
- Methodological Answer :
- Target Deconvolution : Combine CRISPR-Cas9 gene knockout libraries with high-content screening to identify critical pathways .
- In Vivo Models : Utilize transgenic mice (e.g., DAT-KO) or microdialysis to monitor neurotransmitter levels (dopamine/serotonin) post-administration .
- Thermodynamic Studies : Isothermal titration calorimetry (ITC) to quantify binding enthalpy with purified receptors .
Q. How can stability and toxicity be assessed during preclinical development?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via UPLC-QTOF .
- Safety Pharmacology : Screen for hERG inhibition (patch-clamp assays) and hepatotoxicity (HepG2 cell viability) .
- In Vivo Toxicity : Dose-range finding in rodents (OECD 420) with histopathology and serum biochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
